

ACH-000143 off-target effects to consider

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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701

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Technical Support Center: ACH-000143

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **ACH-000143**. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of **ACH-000143**?

Based on extensive preclinical profiling, **ACH-000143** has demonstrated an exceptionally clean off-target profile. In a broad screening panel of 80 G protein-coupled receptors (GPCRs) and ion channels, **ACH-000143** showed no significant binding affinity or enzyme inhibition (less than 50% inhibition at a concentration of 10 μ M).^[1] This indicates a high degree of selectivity for its primary targets, the melatonin receptors MT1 and MT2.^{[2][3][4][5]}

Q2: What is the selectivity of **ACH-000143** for its primary targets?

ACH-000143 is a potent agonist for both MT1 and MT2 receptors.^{[6][7]} Given its subnanomolar activity at these receptors, the compound is estimated to have at least a 10,000-fold selectivity over other targets tested.^[1] This high selectivity minimizes the potential for confounding off-target effects in experimental results.^[2]

Q3: Has **ACH-000143** been tested for common safety liabilities like hERG binding?

Yes, an early toxicological assessment of **ACH-000143** indicated that the compound is devoid of hERG binding.^{[3][4][5][7]} Additionally, it was found to be negative for genotoxicity and did not induce behavioral alterations in animal models at doses up to 100 mg/kg p.o.^{[3][4][5]}

Troubleshooting Guide

Even with a highly selective compound, unexpected experimental outcomes can occur. This guide provides a structured approach to troubleshooting potential, though unlikely, off-target effects.

Issue: I am observing an unexpected phenotype or cellular response in my experiment that is not consistent with the known mechanism of action of **ACH-000143**.

Step 1: Verify Experimental Conditions

- **Compound Integrity:** Ensure the purity and integrity of your **ACH-000143** stock. Verify the correct solvent and storage conditions were used.
- **Concentration Verification:** Double-check all calculations for dilutions and final concentrations used in your assay.
- **Control Experiments:** Confirm that your positive and negative controls are behaving as expected. This includes vehicle-only controls and, if possible, a known MT1/MT2 agonist.

Step 2: Consider the Biological System

- **Receptor Expression:** Confirm the expression levels of MT1 and MT2 receptors in your specific cell line or animal model. Low or absent expression could lead to the observation of non-specific effects at high concentrations.
- **Cellular Context:** The signaling downstream of MT1/MT2 activation can be cell-type specific. Investigate the known melatonin receptor signaling pathways in your experimental system.

Step 3: Investigating Potential Off-Target Effects

If the above steps do not resolve the issue, a systematic investigation into potential off-target effects may be warranted.

- **Dose-Response Analysis:** Perform a wide dose-response curve. On-target effects should be potent and saturable, consistent with the known EC50 of **ACH-000143**. Off-target effects are more likely to occur at much higher concentrations.
- **Use of an Antagonist:** If a specific MT1/MT2 antagonist is available and compatible with your system, its ability to block the observed effect can provide strong evidence for on-target action.
- **Structural Analogs:** Compare the activity of **ACH-000143** with a structurally related but inactive compound. An inactive analog should not produce the same effect.

Data Summary

ACH-000143 In Vitro Potency

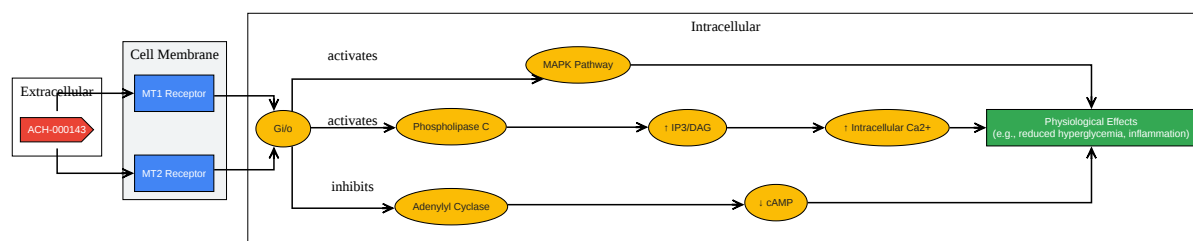
| Target | Assay Type | Value (nM) |
|--------|------------|------------|
| MT1 | EC50 | 0.06[6][7] |
| MT2 | EC50 | 0.32[6][7] |

ACH-000143 Selectivity and Safety Profile

| Assay | Result |
|--|---|
| Broad Target Panel (80 GPCRs & Ion Channels) | No significant binding or inhibition at 10 μ M[1] |
| hERG Binding | Devoid of binding[3][4][5][7] |
| Genotoxicity | Non-genotoxic[3][4][5] |
| Behavioral Alterations (in vivo) | None observed at doses up to 100 mg/kg p.o.[3][4][5] |

Visualizations

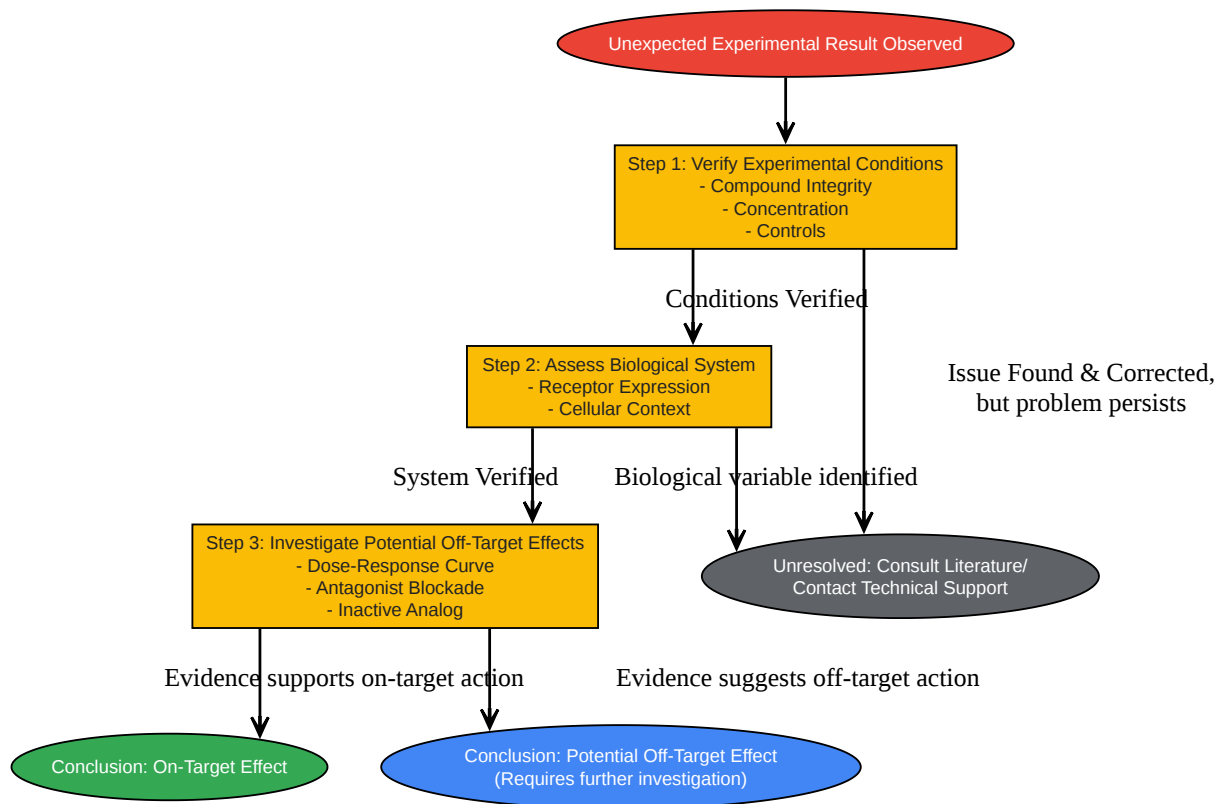
Signaling Pathway of ACH-000143



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Caption: Primary signaling pathways activated by **ACH-000143** via MT1 and MT2 receptors.

Experimental Workflow for Troubleshooting Unexpected Results



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Caption: A logical workflow for troubleshooting unexpected experimental outcomes with **ACH-000143**.

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